1-Bromo-3-(nitromethyl)benzene: Technical Profile & Synthesis Guide
1-Bromo-3-(nitromethyl)benzene: Technical Profile & Synthesis Guide
The following technical guide details the physicochemical profile, synthesis, and applications of 1-Bromo-3-(nitromethyl)benzene , a specialized intermediate distinct from its common isomer, 3-nitrobenzyl bromide.
Executive Summary
1-Bromo-3-(nitromethyl)benzene (also known as 3-Bromophenylnitromethane ) is a specialized organic building block used in the synthesis of pharmaceutical agents, including BACE-2 inhibitors for metabolic disorders. It is structurally characterized by a benzene ring substituted with a bromine atom at the meta position relative to a nitromethyl group (
Crucial Distinction: This compound is an isomer of, but distinct from, the more common 3-Nitrobenzyl bromide (CAS 3958-57-4). In 3-nitrobenzyl bromide, the bromine is on the methyl group (
Part 1: Chemical Identity & Physicochemical Properties[1]
| Property | Data |
| Chemical Name | 1-Bromo-3-(nitromethyl)benzene |
| Synonyms | 3-Bromophenylnitromethane; |
| CAS Number | Not widely indexed in public chemical catalogs; referenced in patent literature (e.g., WO2012095521A1). |
| Molecular Formula | |
| Molecular Weight | 216.03 g/mol |
| Physical State | Colorless solid (crystallized from TBME/hexane) |
| Solubility | Soluble in organic solvents (DCM, EtOAc, THF); insoluble in water. |
| Functional Groups | Aryl bromide ( |
Structural Analysis
The molecule features two chemically distinct reactive centers:
-
Aryl Bromide (C-1): A handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or lithiation.
-
Nitromethyl Group (C-3): An acidic methylene unit (
) capable of Henry reactions (nitroaldol) or Nef transformations to carbonyls.
Part 2: Synthesis & Production Protocols
The synthesis of 1-Bromo-3-(nitromethyl)benzene typically employs the Victor Meyer reaction , converting a benzyl halide to a nitro compound using silver nitrite.
Core Synthesis Route: Displacement of Halide
Precursor: 3-Bromobenzyl bromide (CAS 823-78-9).
Reagents: Silver Nitrite (
Reaction Scheme:
Detailed Protocol (Based on General Victor Meyer Conditions):
-
Preparation: In a flame-dried flask under nitrogen, suspend 1.2 equivalents of Silver Nitrite (
) in anhydrous diethyl ether (0.5 M concentration). -
Addition: Cool the suspension to 0°C. Add 3-Bromobenzyl bromide dropwise over 30 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours in the dark (to prevent silver salt decomposition).
-
Workup: Filter off the precipitated Silver Bromide (
) through a Celite pad. -
Purification: The filtrate contains both the desired nitro compound (C-alkylation) and the unstable nitrite ester (O-alkylation byproduct). Evaporate the solvent and purify via silica gel column chromatography (Hexane/EtOAc gradient). The nitro compound is typically more polar than the nitrite ester.
-
Crystallization: Recrystallize from TBME/Hexane to obtain the pure colorless solid.
Part 3: Applications in Drug Development
1-Bromo-3-(nitromethyl)benzene serves as a versatile "linchpin" intermediate.
1. Henry Reaction (Nitroaldol)
As described in Patent WO2012095521A1, the nitromethyl group reacts with aldehydes (e.g., formaldehyde) to form nitro-alcohols.
-
Mechanism: Base-catalyzed deprotonation of the
-carbon followed by nucleophilic attack on the aldehyde. -
Application: Synthesis of
-amino alcohol motifs found in BACE-2 inhibitors.
2. Nef Reaction (Transformation to Carbonyls)
The nitromethyl group can be converted into a carboxylic acid or aldehyde.
-
Protocol: Treat the nitronate salt (formed with NaOH) with strong acid (
). -
Product: 3-Bromophenylacetic acid (via acid hydrolysis).
3. Reduction to Phenethylamines
Reduction of the nitro group (e.g., using
Part 4: Visualization of Chemical Logic
The following diagram illustrates the synthesis and downstream utility of 1-Bromo-3-(nitromethyl)benzene.
Caption: Synthesis of 1-Bromo-3-(nitromethyl)benzene via Victor Meyer reaction and its divergence into key pharmaceutical scaffolds.
Part 5: Safety & Handling Protocols
-
Explosion Hazard: Like many aliphatic nitro compounds, 1-Bromo-3-(nitromethyl)benzene may exhibit energetic properties, especially upon heating or in the presence of strong bases.
-
Lachrymator Potential: While less volatile than benzyl halides, nitromethyl derivatives can be irritating to mucous membranes. Handle in a fume hood.
-
Storage: Store at 2–8°C, protected from light. Nitro compounds can darken and decompose upon prolonged exposure to light.
References
-
World Intellectual Property Organization (WIPO). (2012). WO2012095521A1 - Bace-2 inhibitors for the treatment of metabolic disorders.[1] Example 96 (Synthesis of intermediate). Link
- Kornblum, N. (1962). The Synthesis of Aliphatic Nitro Compounds. Organic Reactions, 12, 101.
-
PubChem. (n.d.). Compound Summary: 1-(Bromomethyl)-3-nitrobenzene (Isomer Comparison). National Library of Medicine. Link
